2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid
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Overview
Description
2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H6N2O2. It is a derivative of oxazole and pyridine, which are both important classes of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with a suitable carboxylic acid derivative under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Uniqueness
2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid is unique due to its fused oxazole-pyridine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
CAS No. |
927801-24-9 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12) |
InChI Key |
WTVKGSVSDUGHFA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(O1)N=CC(=C2)C(=O)O |
Canonical SMILES |
CC1=NC2=C(O1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
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